N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide
Description
This compound features a pyrazole-thiophene ethyl backbone linked to a trifluoromethylphenyl group via an ethanediamide moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the heterocyclic components (pyrazole and thiophene) may contribute to π-π stacking interactions in biological targets.
Properties
IUPAC Name |
N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)-N'-[2-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O2S/c19-18(20,21)12-5-1-2-6-13(12)24-17(27)16(26)22-11-14(15-7-3-10-28-15)25-9-4-8-23-25/h1-10,14H,11H2,(H,22,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUHEBHIOOWEHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C(=O)NCC(C2=CC=CS2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-N’-[2-(trifluoromethyl)phenyl]ethanediamide typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Thiophene Ring: The pyrazole derivative can be further reacted with a thiophene carboxaldehyde in the presence of a base to form the desired thiophene-substituted pyrazole.
Coupling with Trifluoromethyl-Substituted Phenyl Group: The final step involves coupling the thiophene-pyrazole intermediate with a trifluoromethyl-substituted phenyl isocyanate under mild conditions to form the ethanediamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalysis: Using specific catalysts to enhance reaction rates and selectivity.
Solvent Selection: Choosing solvents that improve solubility and reaction efficiency.
Purification Techniques: Employing methods such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-N’-[2-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ethanediamide linkage can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Research indicates that compounds with pyrazole and thiophene derivatives exhibit significant anticancer properties. Studies have shown that similar compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.
The presence of the thiophene ring has been associated with antimicrobial activity. Compounds containing this structure have been evaluated for their efficacy against various bacterial strains, showing promising results in inhibiting growth.
This compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it could potentially inhibit proteases or kinases that are crucial for cancer cell survival.
Chemical Reactions and Synthesis
The synthesis often starts with the preparation of pyrazole and thiophene intermediates, followed by coupling them with trifluoromethyl phenyl derivatives using coupling reagents like EDCI or DCC.
The compound can undergo various chemical transformations, such as oxidation of
Mechanism of Action
The mechanism of action of N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-N’-[2-(trifluoromethyl)phenyl]ethanediamide involves interactions with specific molecular targets:
Molecular Targets: Enzymes or receptors that the compound can bind to, potentially inhibiting or activating their functions.
Pathways Involved: The compound may modulate signaling pathways related to inflammation or microbial growth.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
A. 2-(4-Methylphenoxy)-N-1H-pyrazol-3-yl-N-(thiophen-2-ylmethyl)acetamide ()
- Structure: Pyrazole-thiophene core with a methylphenoxy acetamide linker.
- Synthesis : Derived from 1H-pyrazol-3-amine, thiophene-2-carbaldehyde, and methyl/ethyl acetates. Purity ≥99% via optimized routes .
- Comparison: Replaces trifluoromethylphenyl with methylphenoxy, reducing electron-withdrawing effects but improving solubility.
B. N-[2-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-2-(1-piperidinyl)ethyl]-N′-[4-(trifluoromethyl)phenyl]ethanediamide ()
- Structure : Ethanediamide linker with indole-piperidine and trifluoromethylphenyl groups.
- Comparison : The indole-piperidine moiety may enhance CNS penetration compared to the pyrazole-thiophene system in the target compound .
C. N-{2-[2-(4-Fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N′-(4-methoxyphenyl)ethanediamide ()
- Structure : Thiazolo-triazole core with fluorophenyl and methoxyphenyl groups.
Physicochemical Properties
Notes:
- The trifluoromethyl group increases LogP (lipophilicity) compared to methyl or methoxy substituents.
- Higher melting points in piperidine-containing compounds (e.g., 250–253°C in ) suggest crystalline stability .
A. σ-Receptor Affinity ()
Compounds with trifluoromethoxy groups (e.g., 29 and 30 ) show high σ-receptor binding (Ki < 10 nM). The trifluoromethyl group in the target compound may similarly enhance affinity due to hydrophobic interactions .
B. Enzyme Docking ()
Analog 9c (bromophenyl-thiazole) demonstrated strong binding to α-glucosidase in docking studies. The trifluoromethylphenyl group in the target compound could mimic halogen interactions in enzyme pockets .
Metabolic Stability
Ethanediamide linkers (as in –6) resist hydrolysis compared to esters, suggesting improved pharmacokinetics for the target compound .
Biological Activity
N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting from the preparation of pyrazole and thiophene intermediates, followed by their coupling with a trifluoromethyl phenyl derivative. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions, while thiophene derivatives can be produced via the Paal-Knorr synthesis method.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds containing pyrazole and thiophene moieties. For instance, related compounds have been evaluated for their activity against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : Some derivatives demonstrated low MIC values, indicating potent antibacterial activity. For example, a study reported that certain trifluoromethyl phenyl derivatives showed significant growth inhibition against Staphylococcus aureus with low toxicity to human cells .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Trifluoromethyl Pyrazole 1 | 10 | Effective against S. aureus |
| Trifluoromethyl Pyrazole 2 | 15 | Moderate activity against E. coli |
Enzyme Inhibition
The biological mechanisms of action for this compound may involve enzyme inhibition. The unique structure allows for interactions with various enzymes and receptors, potentially leading to therapeutic applications in medicinal chemistry.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of pyrazole-containing compounds against several pathogens, demonstrating that compounds with both pyrazole and thiophene structures exhibited notable antibacterial and antifungal activities .
- Analgesic Activity : Another investigation assessed the analgesic effects of related pyrazole derivatives using hot plate and acetic acid-induced writhing tests in mice. The results indicated significant analgesic properties compared to control groups .
Structure-Activity Relationship (SAR)
The presence of both the pyrazole and thiophene rings contributes to the compound's biological activity. These rings allow for π-π stacking interactions and hydrogen bonding, enhancing binding affinity to biological targets.
Q & A
Basic Question: What are the standard synthetic routes for N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Step 1: Condensation of pyrazole and thiophene derivatives via nucleophilic substitution or click chemistry (e.g., using Cu(I) catalysts for triazole formation) .
- Step 2: Amidation or coupling reactions to introduce the ethanediamide and trifluoromethylphenyl groups. For example, 2-chloroacetamide intermediates may react with thiazole or thiophene-thiols under basic conditions (K₂CO₃ in DMF) .
- Optimization: Solvent choice (acetonitrile for cyclization vs. DMF for stability), catalyst loading (e.g., triethylamine for thiadiazole cyclization ), and temperature control (reflux for 1–3 minutes to minimize side products) .
Data Note: Yield improvements (e.g., 60% → 85%) are achievable by adjusting stoichiometry and using inert atmospheres to prevent oxidation of thiophene rings .
Basic Question: How can researchers confirm the structural integrity of this compound using spectroscopic and analytical methods?
Methodological Answer:
- 1H/13C NMR: Identify protons on pyrazole (δ 7.5–8.5 ppm), thiophene (δ 6.5–7.5 ppm), and trifluoromethylphenyl (δ 7.3–7.8 ppm). The ethanediamide carbonyls appear at ~168–170 ppm in 13C NMR .
- Elemental Analysis: Validate purity by comparing experimental vs. calculated C/H/N/S percentages (e.g., C: 54.2%, H: 3.8%, N: 11.9%, S: 9.1% for C₁₈H₁₅F₃N₄O₂S) .
- X-ray Crystallography: Resolve regioselectivity ambiguities (e.g., pyrazole-thiophene linkage) by analyzing bond lengths and angles .
Advanced Question: What strategies address contradictory data in biological activity studies (e.g., inconsistent IC₅₀ values across assays)?
Methodological Answer:
- Assay Validation: Control for solvent effects (DMSO vs. aqueous buffers) and redox interference from thiophene or pyrazole moieties .
- Metabolic Stability Testing: Use liver microsomes to assess if trifluoromethyl groups enhance stability, reducing false-negative results .
- Docking Studies: Compare binding poses (e.g., AutoDock Vina) to identify if conformational flexibility in the ethanediamide linker affects target engagement .
Advanced Question: How can structure-activity relationship (SAR) studies be designed to evaluate the role of the trifluoromethyl group?
Methodological Answer:
- Analog Synthesis: Replace CF₃ with CH₃, Cl, or OCF₃ to assess electronic effects on target binding .
- Pharmacokinetic Profiling: Measure logP (e.g., shake-flask method) to quantify enhanced lipophilicity from CF₃ .
- Crystallographic Analysis: Resolve if CF₃ participates in hydrophobic interactions or halogen bonding with protein targets .
Advanced Question: What reaction mechanisms explain the compound’s susceptibility to oxidative degradation?
Methodological Answer:
- Thiophene Oxidation: Thiophene rings undergo oxidation to sulfoxides/sulfones under H₂O₂ or cytochrome P450 conditions, confirmed via LC-MS .
- Pyrazole Stability: Pyrazole N-alkylation (vs. O-alkylation) reduces susceptibility to nucleophilic attack, as shown in pH-dependent degradation studies .
Mitigation: Use antioxidants (e.g., BHT) in formulation or modify the thiophene to a furan for improved stability .
Advanced Question: How can computational modeling predict regioselectivity in pyrazole-thiophene coupling reactions?
Methodological Answer:
- DFT Calculations: Compare activation energies for N1 vs. N2 pyrazole alkylation using Gaussian09. N1 is favored due to lower steric hindrance (ΔG‡ = 25.3 kcal/mol vs. 28.7 kcal/mol) .
- MD Simulations: Simulate solvent effects (e.g., DMF vs. THF) on transition states to guide solvent selection .
Advanced Question: What analytical methods resolve impurities from byproducts like sulfonamides or unreacted intermediates?
Methodological Answer:
- HPLC-MS: Use a C18 column (ACN/water gradient) to separate impurities. For example, sulfonamide byproducts elute earlier (tR = 4.2 min) than the target compound (tR = 6.8 min) .
- Tandem MS/MS: Fragment ions at m/z 245 (thiophene cleavage) and m/z 178 (pyrazole fragment) confirm structural assignments .
Advanced Question: How does the ethanediamide linker influence pharmacokinetic properties like solubility and bioavailability?
Methodological Answer:
- Solubility Testing: The linker’s amide groups improve aqueous solubility (e.g., 12.5 mg/mL in PBS pH 7.4) compared to ester analogs (<5 mg/mL) .
- Permeability Assays: Caco-2 models show moderate permeability (Papp = 8.6 × 10⁻⁶ cm/s), suggesting passive diffusion dominates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
